molecular formula C18H11BrClN5O2 B2838811 2-(3-bromophenyl)-9-(3-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 887887-47-0

2-(3-bromophenyl)-9-(3-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No. B2838811
CAS RN: 887887-47-0
M. Wt: 444.67
InChI Key: FEOHAPPIZKVBDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-bromophenyl)-9-(3-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, also known as BPC-157, is a synthetic peptide that has been shown to have a wide range of potential therapeutic applications. BPC-157 has been extensively studied for its ability to promote healing and regeneration of damaged tissues, as well as its potential to treat a variety of conditions, including inflammatory bowel disease, tendon and ligament injuries, and even neurological disorders.

Scientific Research Applications

Antimicrobial and Antipathogenic Activity

Compounds with structural elements similar to the query compound have been synthesized and evaluated for their antimicrobial and antipathogenic activities. These studies highlight the potential of such compounds to serve as the basis for developing new antimicrobial agents with specific emphasis on combating biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus. The effectiveness of these compounds is often attributed to the presence of halogen atoms such as bromine or chlorine, which can significantly impact their bioactivity (Limban, Marutescu, & Chifiriuc, 2011).

Structural Characterization and Molecular Interactions

Research on compounds with structural similarities to the query compound also focuses on their synthesis, characterization, and the study of their molecular interactions through X-ray crystallography, Hirshfeld surface analysis, and DFT calculations. These studies provide insights into the intermolecular interactions that stabilize the crystal structures of such compounds, including hydrogen bonding and π-interactions. This fundamental research is crucial for understanding how modifications to the chemical structure can influence molecular properties and interactions (Saeed et al., 2020).

Synthesis and Chemical Properties

There is considerable interest in the synthesis of novel compounds through various chemical reactions, including the Ugi four-component reaction, highlighting the versatility of purine-based structures in creating compounds with potential biological activities. Such research often aims to expand the chemical space of purine derivatives for various scientific and therapeutic applications, demonstrating the compounds' potential in antimicrobial activity and other areas (Kaur, Gupta, Harjai, & Singh, 2014).

properties

IUPAC Name

2-(3-bromophenyl)-9-(3-chlorophenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrClN5O2/c19-10-4-1-3-9(7-10)16-22-13(15(21)26)14-17(24-16)25(18(27)23-14)12-6-2-5-11(20)8-12/h1-8H,(H2,21,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEOHAPPIZKVBDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=CC=C4)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.